Technical Monograph: Clazamycin B Pyrrolizidine Alkaloid Structure
Technical Monograph: Clazamycin B Pyrrolizidine Alkaloid Structure
The following technical guide details the structural, biosynthetic, and pharmacological profile of Clazamycin B.
Content Type: Technical Reference & Experimental Guide Subject: Clazamycin B (Chlorinated Bacterial Pyrrolizidine) Source Organism: Streptomyces species (e.g., S. puniceus)[1][2]
Executive Summary
Clazamycin B is a rare bacterial pyrrolizidine alkaloid (PA) produced by Streptomyces species. Unlike the widespread hepatotoxic plant PAs (derived from homospermidine), Clazamycin B is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. Structurally, it is characterized by a pyrrolizidine core fused with a reactive imino group and a chlorine substituent at the C-2 position.
It exists in a pH-dependent equilibrium with its epimer, Clazamycin A. This thermodynamic instability is mediated by an azacyclooctenone intermediate, a mechanism distinct from standard keto-enol tautomerism. Pharmacologically, Clazamycin B exhibits dual activity: it is a potent antibiotic (specifically against Pseudomonas) and an antitumor agent, likely functioning through DNA alkylation facilitated by the chlorine leaving group.
Structural Elucidation & Stereochemistry[3]
Chemical Identity
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IUPAC Name: (2S,7aS)-2-Chloro-2,3-dihydro-5-imino-1H-pyrrolizin-7a(5H)-ol
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Molecular Formula: C
H ClN O -
Molecular Weight: 172.61 g/mol
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Key Functional Groups:
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Pyrrolizidine bicycle (5,5-fused ring system).
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C-2 Chlorine (Pseudo-equatorial).
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C-5 Imino functionality (Exocyclic C=N).
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C-7a Hemiaminal hydroxyl (Bridgehead).
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The A/B Epimerization Mechanism
Clazamycin B is the thermodynamic product, while Clazamycin A is the kinetic product. In aqueous solution, they interconvert. This is not a simple rotation; it involves the reversible cleavage of the C-N bond at the bridgehead, forming an eight-membered ring intermediate (Azacyclooctenone ).
Structural Logic:
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Protonation/Deprotonation: The bridgehead hydroxyl (C-7a) facilitates ring opening.
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Ring Expansion: The pyrrolizidine (5,5-system) opens to an azacyclooctenone (8-membered ring).
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Recyclization: The ring closes to form the epimer (inversion at C-7a or C-2 relative to the other).
Visualization: Epimerization Pathway
The following diagram illustrates the dynamic equilibrium between Clazamycin A and B via the ring-opened intermediate.
Biosynthetic Origin (Bacterial vs. Plant)
Unlike plant PAs which condense putrescine and spermidine via homospermidine synthase, bacterial PAs like Clazamycin utilize a Non-Ribosomal Peptide Synthetase (NRPS) logic.
The Pathway
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Precursor Loading: L-Proline is activated by an adenylation domain (A-domain).
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Chain Extension: A polyketide synthase (PKS) or NRPS module extends the proline scaffold.
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Cyclization: The formation of the bicyclic system often involves an indolizidine intermediate first.
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Ring Contraction (The Key Step): A Flavin-dependent Baeyer-Villiger Monooxygenase (BVMO) performs an oxidative ring contraction on the indolizidine intermediate to yield the pyrrolizidine core.
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Halogenation: A specific halogenase installs the chlorine atom at C-2.
Visualization: Biosynthetic Logic
[4]
Chemical Synthesis Strategy
Total synthesis of Clazamycin B is challenging due to the labile hemiaminal and the specific stereochemistry of the chlorine. A proven strategy (analogous to Legonmycin synthesis) involves starting from a chiral proline derivative.
Retrosynthetic Analysis
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Target: Clazamycin B.[3]
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Disconnection: C-N bond formation (intramolecular).
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Precursor: Functionalized Proline ester.
Synthetic Protocol (Conceptual Workflow)
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Starting Material: N-Boc-L-Proline methyl ester.
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Chain Extension: Claisen condensation to add the carbon chain required for the second ring.
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Cyclization: Dieckmann condensation or similar lactamization to form the bicyclic core (pyrrolizidinone).
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Functionalization:
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Chlorination: Electrophilic chlorination (e.g., using NCS) at the alpha-position to the carbonyl.
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Amidation: Conversion of the ketone to the imine/amidine functionality.
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Deprotection: Removal of Boc groups to yield the free alkaloid.
Pharmacology & Mechanism of Action
DNA Alkylation
Clazamycin B acts as a bifunctional alkylating agent. The chlorine atom serves as a leaving group, allowing the formation of a highly reactive aziridinium or episulfonium-like intermediate (depending on the nucleophile).
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Mechanism: The N-4 nitrogen attacks C-2, displacing the Chloride. This forms a strained tricyclic cation.
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Target: The N-7 position of Guanine in DNA attacks this intermediate, leading to DNA cross-linking and apoptosis.
Antibiotic Spectrum
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Primary Target: Pseudomonas species (Gram-negative).
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Secondary Target: Streptomyces (Self-resistance mechanisms are implied in the producing strain).
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Viral: Activity against Herpes simplex virus (in vitro).[1][4]
Quantitative Activity Data
| Parameter | Value / Description | Notes |
| IC50 (L1210 Leukemia) | ~0.5 - 1.0 µg/mL | Potent cytotoxicity |
| MIC (Pseudomonas) | < 10 µg/mL | Strain dependent |
| Stability | pH < 4.0 (Stable) | Rapidly decomposes at pH > 7 |
| Solubility | Water, Methanol | Lipophilic enough for cell entry |
Experimental Protocols
Isolation from Streptomyces puniceus
Objective: Isolate Clazamycin B from fermentation broth.
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Fermentation:
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Inoculate Streptomyces puniceus in ISP-2 medium.
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Incubate at 28°C for 96 hours with rotary shaking (200 rpm).
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Extraction:
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Filter mycelia (Clazamycin is extracellular).
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Adjust filtrate pH to 4.0 (stabilizes the alkaloid).
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Extract with n-Butanol or Ethyl Acetate (3x volume).
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Purification (HPLC):
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
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Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid). 5% -> 95% ACN over 20 min.
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Detection: UV at 210 nm and 254 nm.
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Collection: Collect fraction eluting at characteristic retention time (approx 12-14 min depending on gradient).
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Lyophilization: Freeze-dry immediately to prevent degradation.
Identification (NMR Signature)
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1H NMR (D2O, 400 MHz):
- 4.5 - 4.8 ppm (m, H-2, H-7a): Characteristic of the chlorinated methine and bridgehead.
- 2.0 - 2.4 ppm (m, H-3, H-6): Methylene protons of the rings.
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13C NMR:
- ~170 ppm (C=N, Imino carbon).
- ~95 ppm (C-7a, Hemiaminal carbon).
- ~60 ppm (C-2, Chlorinated carbon).
References
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Buechter, D. D., & Thurston, D. E. (1987). Studies on the pyrrolizidine antitumor agent, clazamycin: interconversion of clazamycins A and B. Journal of Natural Products. Link
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Schachtzabel, J., et al. (2019). Structure, Biosynthesis, and Occurrence of Bacterial Pyrrolizidine Alkaloids. Scientific Reports. Link
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Hamed, R. B., et al. (2013). The enzymes of β-lactam biosynthesis (Context on NRPS/Streptomyces). Natural Product Reports. Link
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Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites.[2] International Journal of Current Microbiology and Applied Sciences. Link
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Stegelmeier, B. L., et al. (1999). Pyrrolizidine Alkaloid-Containing Plants. Veterinary Clinics of North America. (Comparative context for plant vs bacterial PAs). Link
